REACTION_CXSMILES
|
[CH2:1]([NH2:3])[CH3:2].[C:4]([NH:7][C:8]1[CH:13]=[CH:12][C:11]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:9]=1)(=[O:6])[CH3:5]>O1CCOCC1>[CH2:1]([NH:3][S:14]([C:11]1[CH:10]=[CH:9][C:8]([NH:7][C:4](=[O:6])[CH3:5])=[CH:13][CH:12]=1)(=[O:16])=[O:15])[CH3:2]
|
Name
|
|
Quantity
|
0.0114 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 1 hour at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
part of the solvent is removed by evaporation at reduced pressure, and water
|
Type
|
ADDITION
|
Details
|
is added until precipitation of the resulting sulfonamide
|
Type
|
FILTRATION
|
Details
|
The product is collected by filtration as a white solid in 48% yield
|
Type
|
CUSTOM
|
Details
|
used without further purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)NS(=O)(=O)C1=CC=C(C=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |